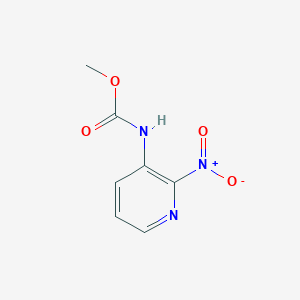

Methyl (2-nitropyridin-3-yl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

175652-25-2 |

|---|---|

Molekularformel |

C7H7N3O4 |

Molekulargewicht |

197.15 g/mol |

IUPAC-Name |

methyl N-(2-nitropyridin-3-yl)carbamate |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)9-5-3-2-4-8-6(5)10(12)13/h2-4H,1H3,(H,9,11) |

InChI-Schlüssel |

CEJAPMJGQRDGRU-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving Methyl 2 Nitropyridin 3 Yl Carbamate Scaffolds

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient pyridine (B92270) ring, further activated by a nitro group, is a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. These pathways provide a versatile means for the functionalization of the pyridine core.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. nih.govacs.orgorganic-chemistry.org This reaction allows for the formal replacement of a hydrogen atom with a nucleophile. The general mechanism involves the addition of a carbanion, which bears a leaving group (X) at the nucleophilic center, to an electron-deficient aromatic ring. organic-chemistry.orgkuleuven.be

The process begins with the addition of the carbanion to a carbon atom of the nitropyridine ring, typically at a position ortho or para to the nitro group, forming an anionic σ-adduct, often referred to as a Meisenheimer-type adduct. nih.govacs.orgacs.org This is followed by a base-induced β-elimination of the leaving group (HX) from the adduct, which leads to the rearomatization of the ring and the formation of the substituted product. nih.govkuleuven.beacs.org More than two equivalents of a strong base are typically required, as the base is consumed in both the initial deprotonation of the carbanion precursor and the subsequent elimination step. organic-chemistry.org

Mechanistic studies have revealed critical factors influencing the VNS reaction. For instance, the stability of the intermediate adduct and the feasibility of the elimination step are highly dependent on steric factors. nih.govacs.org In reactions involving sterically hindered carbanions, the elimination step can be inhibited. nih.govacs.org This is because the elimination requires a planar arrangement of the newly introduced alkyl substituent and the adjacent nitro group to effectively stabilize the resulting benzylic-type anion. nih.govacs.org If steric hindrance prevents this planarity, the Meisenheimer-type adduct may be isolated as a stable product instead of proceeding to the alkylated pyridine. acs.orgacs.org VNS reactions have been successfully applied to 2-, 3-, and 4-nitropyridines, demonstrating their broad utility. organic-chemistry.orgkuleuven.be

Table 1: Examples of Vicarious Nucleophilic Substitution Reactions on Nitropyridines This table is generated based on data from related studies on nitropyridines and may not represent direct reactions of Methyl (2-nitropyridin-3-yl)carbamate.

| Nitroarene Substrate | Nucleophile Precursor | Product | Observations/Yield | Reference |

|---|---|---|---|---|

| 3-Nitropyridine | Isopropyl phenyl sulfone | N-protonated Meisenheimer-type adduct | 43% yield; alkylated product not formed due to steric hindrance. | acs.org, acs.org |

| 3-Nitroquinoline | Ethyl phenyl sulfone | Predominantly N-protonated adduct | Traces of alkylated product; hindered electrophilic position prevents elimination. | acs.org, researchgate.net |

| p-Chloronitrobenzene | Chloromethyl phenyl sulfone | o-Nitrobenzyl phenyl sulfone | Exclusive replacement of hydrogen ortho to the nitro group; no substitution of chlorine observed. | kuleuven.be |

Oxidative Nucleophilic Substitution Reactions

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) presents another pathway for the functionalization of nitropyridines. acs.org This method involves the addition of a nucleophile to the electron-deficient ring to form a σH-adduct, similar to the initial step of VNS. acs.org However, instead of relying on a leaving group attached to the nucleophile, the rearomatization is achieved through the action of an external oxidizing agent. acs.orgresearchgate.net

The mechanism commences with the addition of a nucleophile (e.g., acetylenic carbanions) to the nitropyridine, forming the anionic σH-adduct. acs.org This intermediate is then oxidized, which removes a hydride ion (formally) and restores the aromaticity of the pyridine ring, yielding the substituted product. acs.org Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or even molecular oxygen can be employed for this purpose. acs.org This methodology has proven effective for the introduction of various substituents, including acetylenic and alkoxy groups, onto nitroaromatic systems. acs.org For instance, acetylenic carbanions have been shown to add to nitropyridines, and subsequent oxidation with DDQ affords the corresponding nitroaryl acetylenes. acs.org

Cycloaddition Reaction Mechanisms

Cycloaddition reactions offer a powerful strategy for the construction of complex heterocyclic systems. Nitropyridine derivatives can participate as reactants in these transformations, leading to the formation of fused or spirocyclic structures.

[3+2] Cycloaddition Processes Involving Nitropyridine Derivatives

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a concerted, pericyclic reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orguchicago.edusci-rad.com In the context of nitropyridine chemistry, the electron-deficient C=C double bond within the nitropyridine ring can serve as the 2π-component (dipolarophile), reacting with a variety of 1,3-dipoles, such as azomethine ylides or nitrones. wikipedia.orgnih.gov

The reaction between a nitropyridine and an N-methyl azomethine ylide, for example, leads to the synthesis of pyrrolines condensed with the pyridine ring. nih.gov Such cycloadditions to aromatic compounds result in dearomatization and the formation of saturated heterocyclic structures. nih.gov The regioselectivity of these reactions is governed by the frontier molecular orbitals (FMO) of the reactants. wikipedia.org Typically, the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. wikipedia.org For nitropyridines, the electron-withdrawing nitro group lowers the energy of the LUMO, facilitating the reaction with nucleophilic dipoles. Theoretical studies on similar systems suggest that these reactions proceed through a one-step mechanism with a highly asynchronous bond formation. nih.gov

Table 2: [3+2] Cycloaddition of Nitropyridines with N-Methyl Azomethine Ylide This table is generated based on data from related studies on nitropyridines and may not represent direct reactions of Methyl (2-nitropyridin-3-yl)carbamate.

| Nitropyridine Reactant | 1,3-Dipole | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-Substituted 5-R-3-nitropyridines | N-methyl azomethine ylide | Pyrroline (B1223166)/Pyrrolidine (B122466) condensed with pyridine | The substituent at position 5 influences the possibility of the cycloaddition process. | nih.gov |

| 2-R-3,5-dinitropyridines | N-methyl azomethine ylide | Annulated pyrrolidine or pyrroline rings | The nature of the substituent at position 2 determines the reaction outcome. | nih.gov |

Tandem Cyclization Reaction Pathways

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. Nitropyridine scaffolds can be involved in such processes, leading to the rapid assembly of complex molecular architectures.

One example of a relevant tandem process is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov In this reaction, the dinitropyridone reacts with a ketone and an ammonia (B1221849) source. The reaction is initiated by the nucleophilic addition of the ketone's enol form to the pyridone ring. nih.gov A series of subsequent intramolecular steps, including cyclization and elimination of a nitroacetamide anion, ultimately transforms the initial pyridine ring into a new, substituted nitropyridine or nitroaniline. nih.gov Although this example involves a pyridone, it illustrates how a highly electrophilic pyridine derivative can undergo a complex sequence of reactions, including cyclization, initiated by a single nucleophilic attack. nih.gov Another relevant concept is the tandem Wittig reaction-ring contraction, which demonstrates a sequence of transformations leading to a cyclized product, highlighting the potential for multi-step one-pot syntheses involving complex scaffolds. organic-chemistry.org

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. Certain nitropyridine derivatives are known to undergo such transformations.

A notable example is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can occur in systems containing an activated aromatic ring and a side chain with a nucleophilic heteroatom. For instance, the synthesis of 3,6-diazaphenothiazines has been achieved by heating a sulfide (B99878) derived from 3-amino-2-pyridinethiolate and 4-chloro-3-nitropyridine. nih.gov This transformation is presumed to proceed via a Smiles rearrangement, where the amino group of one pyridine ring attacks the other, leading to a new heterocyclic system. nih.gov

Another relevant rearrangement is the nih.govresearchgate.net sigmatropic shift observed during the nitration of pyridine itself. researchgate.netresearchgate.net In a specific nitration procedure, pyridine is first converted to an N-nitropyridinium ion. researchgate.net Subsequent reaction with bisulfite leads to dihydropyridine (B1217469) intermediates, and the nitro group then migrates from the nitrogen atom to the C-3 position of the ring via a nih.govresearchgate.net sigmatropic shift to yield 3-nitropyridine. researchgate.netntnu.no While this is part of a synthetic sequence rather than a rearrangement of a stable nitropyridine, it demonstrates the potential for nitro group mobility in pyridine systems under certain conditions. The propensity of a specific compound like methyl (2-nitropyridin-3-yl)carbamate to undergo rearrangement would depend on its unique structural features and the reaction conditions applied.

Intramolecular Nitro Group Migration: Sigmatropic Shift

The migration of a nitro group within a molecule is a fascinating and synthetically potent transformation. While direct mechanistic studies on Methyl (2-nitropyridin-3-yl)carbamate are not extensively documented, the phenomenon of nitro group migration has been observed and studied in related systems, suggesting plausible pathways. One such pathway is a sigmatropic rearrangement, a pericyclic reaction where a sigma-bonded substituent moves across a π-electron system.

In the context of nitro-substituted aromatic compounds, a fiu.edunih.gov-sigmatropic shift is a theoretically possible mechanism for the intramolecular migration of a nitro group. This type of rearrangement involves the movement of the nitro group across a five-atom system. For a substituted pyridine ring, this could conceptually lead to the relocation of the nitro group to a different position on the ring.

A notable example of a proposed nitro group migration via a sigmatropic shift comes from studies on the Rh(II)-catalyzed synthesis of 3-nitroindoles from β-nitro styryl azides. nih.govresearchgate.net In this reaction, the authors propose a mechanism that could involve a fiu.edunih.gov-sigmatropic shift of the nitro group. nih.gov Although this occurs in an indole-forming cascade and not on a simple pyridine ring, it provides a precedent for the potential of the nitro group to undergo such rearrangements under suitable conditions. The proposed intermediate in that reaction suggests that the nitro group can migrate from a side chain to form a C-N bond at a different position. nih.gov

It is important to note that the propensity for a group to migrate via a sigmatropic shift is dependent on several factors, including the electronic nature of the migrating group and the stability of the transition state. Strong electron-withdrawing groups, like the nitro group, have shown a high tendency to migrate in certain catalytic cycles. nih.govresearchgate.net Theoretical studies on other systems, such as the thermal rearrangements of silyl-substituted pyrazolines, have also highlighted the competition between concerted sigmatropic pathways and stepwise mechanisms. nih.gov While not directly involving a nitro group, these studies underscore the mechanistic complexity of such rearrangements. nih.gov

Further research, including detailed computational and experimental studies on the Methyl (2-nitropyridin-3-yl)carbamate scaffold itself, would be necessary to definitively establish the occurrence and mechanism of any intramolecular nitro group migration.

Role of Catalysis in Mechanistic Pathways

Catalysis is fundamental to controlling the reactivity and selectivity of organic transformations. For scaffolds like Methyl (2-nitropyridin-3-yl)carbamate, various catalysts can play a crucial role in directing the course of a reaction.

Pyridinium (B92312) Salt Catalysis in Acylation Processes

The acylation of pyridines is a challenging transformation because the lone pair on the nitrogen atom is basic and readily reacts with acylating agents. This initial N-acylation forms a pyridinium salt, which deactivates the ring towards further electrophilic attack. youtube.com However, pyridinium salts themselves can act as catalysts or be key intermediates in various reactions.

In the context of acylation, pyridine and its derivatives are often used as nucleophilic catalysts. reddit.com The mechanism typically involves the attack of the pyridine nitrogen on the acylating agent (e.g., an acid chloride or anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the initial reagent and is readily attacked by a nucleophile, such as an alcohol, to yield the acylated product and regenerate the pyridine catalyst. reddit.com

While direct studies on the pyridinium salt-catalyzed acylation of Methyl (2-nitropyridin-3-yl)carbamate are scarce, the general principle suggests that if this compound were to be part of a reaction mixture where acylation is occurring, its pyridine nitrogen could participate in such a catalytic cycle. Conversely, if the carbamate (B1207046) nitrogen were the target of acylation, the pyridine moiety's basicity would still influence the reaction conditions. The formation of N-acylpyridinium salts from substituted pyridines and their subsequent reactions with various nucleophiles is a well-established strategy in organic synthesis. nih.govacs.orgmdpi.com

DBU and DABCO Catalysis in Organic Transformations

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are widely used non-nucleophilic and nucleophilic bases, respectively, that can also function as potent catalysts in a variety of organic transformations.

DBU is recognized for its ability to act as both a base and a nucleophilic catalyst. researchgate.net In carbamate synthesis, for instance, DBU has been shown to catalyze the reaction between amines, carbon dioxide, and alcohols. nih.gov A proposed mechanism involves DBU activating the amine or alcohol through deprotonation, or activating a carbonyl compound through nucleophilic attack. researchgate.netnih.gov In reactions involving a scaffold like Methyl (2-nitropyridin-3-yl)carbamate, DBU could potentially act as a base to deprotonate the carbamate N-H, increasing its nucleophilicity for subsequent reactions.

DABCO, while also a base, is well-known for its role as a nucleophilic catalyst, particularly in the Morita-Baylis-Hillman reaction. nih.gov In various transformations, DABCO can act as a nucleophile to activate substrates. For example, it can react with electrophiles to form reactive ammonium (B1175870) intermediates. nih.gov In the context of the Methyl (2-nitropyridin-3-yl)carbamate structure, DABCO could potentially catalyze transformations at the pyridine ring or the carbamate group through nucleophilic activation pathways. Both DBU and DABCO have been shown to be effective catalysts for the benzylation of nitrogen, oxygen, and sulfur atoms using dibenzyl carbonate, highlighting their utility in reactions involving carbonate and carbamate-like structures. researchgate.net

The specific role of DBU and DABCO in transformations of Methyl (2-nitropyridin-3-yl)carbamate would depend on the other reactants and conditions, but their known catalytic activities provide a framework for predicting their mechanistic involvement. For instance, in a potential intramolecular cyclization or condensation reaction, either base could facilitate the necessary proton transfers or nucleophilic additions. A summary of the general catalytic roles of these bases is presented in the table below.

| Catalyst | General Catalytic Role | Potential Application in Carbamate Chemistry |

| DBU | Strong, largely non-nucleophilic base; can also act as a nucleophilic catalyst. | Deprotonation of N-H in carbamates to enhance nucleophilicity; catalysis of carbamate formation. researchgate.netnih.gov |

| DABCO | Nucleophilic catalyst; moderately strong base. | Nucleophilic activation of substrates; catalysis of reactions at the carbonyl group of the carbamate. nih.gov |

Derivatization Strategies and Synthetic Transformations of Methyl 2 Nitropyridin 3 Yl Carbamate

Transformation into Advanced Heterocyclic Systems

The strategic manipulation of the functional groups on methyl (2-nitropyridin-3-yl)carbamate allows for its conversion into a variety of fused heterocyclic systems. These transformations often involve multi-step sequences that leverage the reactivity of the nitro and carbamate (B1207046) groups to build new rings onto the pyridine (B92270) core.

Synthesis of Imidazopyridines and Azaindoles

The synthesis of imidazopyridines and azaindoles from methyl (2-nitropyridin-3-yl)carbamate typically requires the initial reduction of the 2-nitro group to a 2-amino group. This transformation is a critical step as the resulting 2-aminopyridine (B139424) derivative is a common precursor for the construction of these fused bicyclic systems. nih.gove3s-conferences.org

The reduction of the nitro group can be achieved using various standard reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride (SnCl2), or iron (Fe) powder in the presence of an acid. nih.gov The resulting methyl (2-aminopyridin-3-yl)carbamate can then undergo cyclization reactions to form imidazopyridines. For instance, reaction with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. nih.gov

Similarly, the synthesis of azaindoles, which are isomers of indole (B1671886) containing a nitrogen atom in the six-membered ring, can be approached from the 2-amino-3-substituted pyridine intermediate. rsc.org Metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a halogenated pyridine with a terminal alkyne followed by cyclization, are powerful methods for constructing the azaindole scaffold. nih.gov To apply this to methyl (2-aminopyridin-3-yl)carbamate, further functionalization, such as halogenation at a suitable position on the pyridine ring, would be necessary.

A plausible synthetic route to an imidazopyridine derivative is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Methyl (2-nitropyridin-3-yl)carbamate | H2, Pd/C, Ethanol | Methyl (2-aminopyridin-3-yl)carbamate |

| 2 | Methyl (2-aminopyridin-3-yl)carbamate | Bromoacetaldehyde | Imidazo[1,2-a]pyridin-8-yl-carbamic acid methyl ester |

Formation of Pyrrole (B145914) and Pyrimidine (B1678525) N-oxide Derivatives

The formation of pyrrole derivatives from methyl (2-nitropyridin-3-yl)carbamate can be envisioned through several synthetic strategies. One potential approach involves the Van Leusen pyrrole synthesis, where a tosylmethyl isocyanide (TosMIC) reacts with an activated alkene. mdpi.com The nitro group on the pyridine ring could potentially activate an adjacent double bond for such a cycloaddition.

Alternatively, the synthesis of pyrroles can be achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While not a direct transformation, the functional groups of methyl (2-nitropyridin-3-yl)carbamate could be chemically manipulated to generate a suitable precursor for this reaction.

The formation of a pyrimidine N-oxide derivative would likely involve the oxidation of the pyridine nitrogen to an N-oxide. rsc.org This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). The presence of the electron-withdrawing nitro and carbamate groups would influence the reactivity of the pyridine nitrogen towards oxidation. Subsequent annulation of a pyrimidine ring would lead to the desired pyrimidine N-oxide derivative.

Construction of Pyrido[3,4-b]pyrazin-7-ylcarbamates

The synthesis of pyrido[3,4-b]pyrazin-7-ylcarbamates represents a more complex transformation, leading to a tricyclic heterocyclic system. The construction of the pyrazine (B50134) ring onto the pyridine core generally requires the presence of two adjacent amino groups on the pyridine ring. Therefore, a key step in the synthesis of these compounds from methyl (2-nitropyridin-3-yl)carbamate would be the reduction of the 2-nitro group and the introduction of an amino group at the 4-position.

A plausible synthetic pathway would first involve the reduction of the nitro group to an amine. The resulting methyl (2-aminopyridin-3-yl)carbamate would then need to be nitrated at the 4-position, followed by another reduction to yield a 2,4-diaminopyridine derivative. This diamine could then be condensed with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring, yielding the desired pyrido[3,4-b]pyrazin-7-ylcarbamate. A related structure, ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate, has been reported, indicating the viability of this heterocyclic core. epa.gov

Functionalization at Pyridine Ring Positions

Direct functionalization of the pyridine ring of methyl (2-nitropyridin-3-yl)carbamate allows for the introduction of various substituents, which can significantly alter the molecule's properties and provide handles for further synthetic transformations.

Introduction of Diverse Amino Substituents

The electron-withdrawing nature of the 2-nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This allows for the direct displacement of the nitro group by various nucleophiles, including amines. By reacting methyl (2-nitropyridin-3-yl)carbamate with a primary or secondary amine, a diverse range of amino-substituted pyridines can be synthesized. The reaction conditions, such as temperature and the choice of base, would need to be optimized for specific amines.

This direct amination provides a straightforward route to compounds that would be more challenging to access through other methods. The resulting amino-substituted pyridines can then serve as versatile intermediates for the synthesis of other heterocyclic systems.

Selective Alkylation Reactions

Selective alkylation of the pyridine ring in the presence of the existing functional groups presents a synthetic challenge. The electronic properties of the nitro and carbamate groups will direct incoming electrophiles or radicals to specific positions on the ring. While general methods for pyridine alkylation exist, such as the Minisci reaction for radical alkylation or transition-metal-catalyzed cross-coupling reactions, their application to methyl (2-nitropyridin-3-yl)carbamate would require careful consideration of the directing effects of the substituents. researchgate.netresearchgate.net

For instance, a Wittig-type reaction on a dearomatized pyridylphosphonium ylide has been reported for 4-selective pyridine alkylation, which could be a potential strategy if the starting material is appropriately activated. researchgate.net The specific substitution pattern of methyl (2-nitropyridin-3-yl)carbamate, with a nitro group at position 2 and a carbamate at position 3, suggests that the electronic landscape of the pyridine ring is significantly altered, which would influence the regioselectivity of any alkylation reaction.

Formation of Styrylpyridine Derivatives

While direct conversion of the carbamate group in Methyl (2-nitropyridin-3-yl)carbamate into a styrenic double bond is not a commonly reported single-step transformation, styrylpyridine derivatives can be synthesized from related nitropyridine precursors. The synthesis of 2-styryl-3-nitropyridines, for example, is achieved through the condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes. This reaction proceeds under mild conditions and offers a metal-free alternative to cross-coupling reactions like the Heck reaction. The process typically yields the trans-isomer as the exclusive product.

The synthesis pathway often involves:

Preparation of a suitable 2-methyl-3-nitropyridine (B124571) precursor.

Condensation with an aromatic aldehyde, often catalyzed by a base, to form the styryl linkage.

The electron-withdrawing nature of the nitro group on the pyridine ring facilitates these transformations.

Table 1: Examples of Styrylpyridine Synthesis from Aldehydes

| Aldehyde Reactant | Resulting Styrylpyridine Derivative |

|---|---|

| Benzaldehyde | (E)-2-(2-phenylvinyl)-3-nitropyridine |

| 4-Methoxybenzaldehyde | (E)-2-[2-(4-methoxyphenyl)vinyl]-3-nitropyridine |

Note: This table represents typical transformations for creating styrylpyridines from related precursors.

Chemical Modifications of the Carbamate Moiety

The carbamate group is a key functional handle for derivatization, allowing for ester exchange or the attachment of larger molecular scaffolds.

Transcarbamoylation allows for the substitution of the methyl group of the carbamate with other alcohols, leading to a diverse range of new carbamate esters. This reaction is typically catalyzed by organotin compounds or strong bases like potassium tert-butoxide. organic-chemistry.orgdoi.orgresearchgate.net Methyl carbamate is often used as an economical carbamoyl (B1232498) donor in such reactions due to its favorable reactivity and the volatility of the methanol (B129727) byproduct. organic-chemistry.org The process involves the nucleophilic attack of an alcohol on the carbonyl carbon of the carbamate, leading to the displacement of methanol. This method is noted for its broad functional group tolerance. organic-chemistry.org

Table 2: Representative Transcarbamoylation Reactions

| Reactant Alcohol | Catalyst/Conditions | Product Carbamate |

|---|---|---|

| Ethanol | Tin(IV) chloride | Ethyl (2-nitropyridin-3-yl)carbamate |

| Isopropanol | Potassium tert-butoxide, heat | Isopropyl (2-nitropyridin-3-yl)carbamate |

| Benzyl Alcohol | Dibutyltin dilaurate | Benzyl (2-nitropyridin-3-yl)carbamate |

Note: This table illustrates potential ester exchange products based on established transcarbamoylation methods. organic-chemistry.org

The carbamate functional group serves as an effective linker for creating more complex molecular conjugates. organic-chemistry.orgnih.gov One strategy involves the conversion of the nitropyridine carbamate into a highly reactive nitropyridine isocyanate intermediate. ntnu.no This isocyanate can then be trapped by a wide range of nucleophiles, such as amines, alcohols, or amino acids, to form urea, carbamate, or amide-tethered conjugates, respectively.

Alternatively, nitroheterocyclic carbamates themselves have been synthesized and evaluated as prodrugs, where the carbamate links a cytotoxic agent to a nitroaromatic "trigger" moiety. nih.gov The synthesis of these conjugates often involves reacting a hydroxyl or amino functional group on a target molecule with an activated form of the carbamate or a corresponding isocyanate. A unique method has also been developed for preparing carbamate-tethered terpene glycoconjugates, highlighting the versatility of this functional group in complex molecule synthesis. organic-chemistry.org

Regiochemical Control and Stereoselective Outcomes in Derivatization

Controlling the regiochemistry and stereochemistry of reactions is paramount for the synthesis of specific, well-defined molecular structures.

In the derivatization of Methyl (2-nitropyridin-3-yl)carbamate, regioselectivity is primarily governed by the electronic properties of the nitropyridine ring. The strong electron-withdrawing nitro group at the C2 position deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Nucleophilic attack typically occurs at positions ortho or para to the nitro group. In this specific molecule, this would direct nucleophiles to attack the nitro group itself for substitution, a reaction observed for both 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions. google.com

Stereoselectivity becomes a key consideration in reactions that form new stereocenters or geometric isomers, such as the synthesis of styrylpyridine derivatives mentioned in section 4.2.3. The condensation reaction between 2-methyl-3-nitropyridines and aldehydes generally results in the formation of the more thermodynamically stable (E)-alkene isomer. google.com Achieving stereoselectivity in reactions that create a new chiral center typically requires the use of chiral auxiliaries, reagents, or catalysts to influence the transition state energy of the possible stereoisomeric pathways. khanacademy.org For carbamate derivatives, if a reaction were to introduce chirality, the specific orientation of the substrate and the mechanism of the reaction would determine the stereochemical outcome. khanacademy.org

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic framework can be assembled.

The ¹H NMR spectrum of Methyl (2-nitropyridin-3-yl)carbamate is expected to reveal distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns due to their electronic environment and proximity to neighboring protons. The methyl protons of the carbamate (B1207046) group will appear as a singlet, typically in the range of 3.7-4.0 ppm. The N-H proton of the carbamate will also produce a signal, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for Methyl (2-nitropyridin-3-yl)carbamate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (Pyridine) | 8.4 - 8.6 | Doublet of doublets | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 (Pyridine) | 7.4 - 7.6 | Doublet of doublets | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 |

| H-6 (Pyridine) | 8.7 - 8.9 | Doublet of doublets | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |

| NH (Carbamate) | 9.0 - 9.5 | Singlet (broad) | - |

| OCH₃ (Methyl) | 3.8 - 4.0 | Singlet | - |

Note: These are predicted values based on known substituent effects on the pyridine ring and typical values for methyl carbamates.

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the carbamate group is expected to appear significantly downfield. The carbons of the pyridine ring will have distinct shifts influenced by the nitro and carbamate substituents. oregonstate.eduorganicchemistrydata.org

Predicted ¹³C NMR Data for Methyl (2-nitropyridin-3-yl)carbamate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 150 - 155 |

| C-3 (Pyridine) | 135 - 140 |

| C-4 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 130 - 135 |

| C-6 (Pyridine) | 155 - 160 |

| C=O (Carbonyl) | 153 - 158 |

| OCH₃ (Methyl) | 52 - 55 |

Note: These are predicted values based on additivity rules and data from similar structures. libretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For instance, cross-peaks would be expected between H-4, H-5, and H-6 of the pyridine ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal of the pyridine ring to its corresponding carbon atom and the methyl protons to the methyl carbon. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For Methyl (2-nitropyridin-3-yl)carbamate (C₇H₇N₃O₄), the calculated exact mass of the protonated molecule [M+H]⁺ would be a key piece of identifying information. The ability of HRMS to provide exact mass measurements is crucial in confirming the molecular formula of newly synthesized compounds. nih.gov

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like Methyl (2-nitropyridin-3-yl)carbamate. In positive ion mode, ESI-MS would be expected to produce the protonated molecule, [M+H]⁺, as the base peak. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. nih.govnih.govmdpi.com

By inducing fragmentation of the molecular ion (MS/MS), characteristic neutral losses can be observed, providing further structural confirmation. Expected fragmentation pathways for the [M+H]⁺ ion of Methyl (2-nitropyridin-3-yl)carbamate could include the loss of the methoxy (B1213986) group (-OCH₃), the loss of carbon dioxide (-CO₂), and the loss of the nitro group (-NO₂). The analysis of these fragmentation patterns is essential for confirming the presence and connectivity of the functional groups within the molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For Methyl (2-nitropyridin-3-yl)carbamate, a hypothetical IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Expected Characteristic IR Absorption Bands:

A detailed analysis would involve the identification of stretching and bending vibrations for the carbamate, nitro, and pyridine moieties.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carbamate) | Stretching | 1750-1700 |

| C=N, C=C (Pyridine Ring) | Stretching | 1600-1450 |

| NO₂ (Nitro Group) | Asymmetric Stretching | 1570-1500 |

| NO₂ (Nitro Group) | Symmetric Stretching | 1370-1300 |

| C-O (Carbamate) | Stretching | 1250-1200 |

| C-N | Stretching | 1250-1020 |

Without experimental data, the precise wavenumbers and intensities of these bands for Methyl (2-nitropyridin-3-yl)carbamate cannot be definitively stated. The electronic effects of the nitro group and the pyridine ring would influence the exact positions of these absorptions.

Computational Chemistry and Theoretical Studies of Methyl 2 Nitropyridin 3 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density rather than the complex many-electron wavefunction. It is known for its balance of accuracy and computational cost.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For Methyl (2-nitropyridin-3-yl)carbamate, DFT could be used to study reactions such as nucleophilic aromatic substitution, where the nitro group might be displaced, or reactions involving the carbamate (B1207046) moiety. By calculating the energy barriers associated with different pathways, one can predict the most likely reaction mechanism. For instance, studies on related nitropyridines have used DFT to understand substitution reaction pathways.

The presence of a nitro group (NO₂) and the pyridine (B92270) nitrogen atom makes the aromatic ring of Methyl (2-nitropyridin-3-yl)carbamate electron-deficient. DFT calculations can quantify this electron deficiency by computing various electronic properties.

Molecular Electrostatic Potential (MEP): An MEP map would visually show the electron distribution, highlighting the electrophilic (positive potential) regions on the pyridine ring, which are susceptible to nucleophilic attack.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, providing a quantitative measure of the electron distribution and the polarization of bonds.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. A low-lying LUMO, expected for this compound, would indicate its susceptibility to accepting electrons from a nucleophile.

| Calculated Electronic Property | Significance for Methyl (2-nitropyridin-3-yl)carbamate |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution among atoms, confirming the electron-withdrawing effects of the nitro group and pyridine nitrogen. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap and localization of HOMO and LUMO determine the chemical reactivity and electronic transition properties. |

Table 1: Hypothetical DFT-Calculated Electronic Properties and Their Significance. This table is illustrative of the types of data that would be generated from a DFT analysis.

DFT methods can be used to calculate important thermochemical data. The heat of formation, which indicates the stability of a compound relative to its constituent elements, can be accurately predicted using isodesmic reactions. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For a series of nitro-substituted pyridines, DFT has been successfully used to compute heats of formation, providing insights into their stability.

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. NBO analysis, a common tool used in conjunction with DFT, interprets the complex calculated wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. For Methyl (2-nitropyridin-3-yl)carbamate, NBO analysis could elucidate:

Amide Resonance: The resonance within the carbamate group, which influences its planarity and rotational barrier, can be quantitatively assessed by analyzing the delocalization between the nitrogen lone pair and the carbonyl π* orbital.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of a molecule over time. MD simulations use classical mechanics to model the movements of atoms.

For Methyl (2-nitropyridin-3-yl)carbamate, MD simulations could be employed to:

Explore Conformational Isomers: The molecule has rotational freedom around the C-N bond of the carbamate and the C-C bond connecting it to the pyridine ring. MD simulations could explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The planarity of the carbamate group due to amide resonance is a key feature that would be investigated.

Simulate Intermolecular Interactions: In a condensed phase (like a crystal or in solution), MD can model how molecules of Methyl (2-nitropyridin-3-yl)carbamate interact with each other or with solvent molecules. This is crucial for understanding properties like solubility and crystal packing.

| Computational Method | Focus of Study | Expected Insights for Methyl (2-nitropyridin-3-yl)carbamate |

| Density Functional Theory (DFT) | Electronic Structure, Reactivity, Thermochemistry | Reaction pathways, transition state energies, electron deficiency maps, heat of formation. |

| Molecular Orbital (MO) Theory / NBO | Bonding and Electronic Interactions | Nature of chemical bonds, hyperconjugative effects, amide resonance stabilization. |

| Molecular Dynamics (MD) | Conformational Flexibility, Intermolecular Forces | Preferred 3D structures, rotational energy barriers, behavior in solution or solid state. |

Table 2: Overview of Computational Methods and Their Potential Applications. This table summarizes the primary computational approaches and the specific knowledge they would yield for the target compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. bldpharm.com These models are invaluable in medicinal chemistry and materials science for predicting the properties of new molecules, thereby streamlining research and development by prioritizing synthesis efforts. mdpi.com For a molecule like Methyl (2-nitropyridin-3-yl)carbamate, a specific QSRR study has not been prominently reported in publicly available literature. However, by examining studies on related classes of compounds, such as aromatic carbamates and nitroaromatic compounds, it is possible to infer the key structural descriptors that would likely govern its reactivity.

QSRR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. wikipedia.org These descriptors can be categorized based on their dimensionality, from 0D (e.g., molecular weight) to 3D (e.g., steric parameters) and beyond. wikipedia.org The goal is to identify a set of descriptors that, when combined in a mathematical equation, can accurately predict a specific reactivity parameter, such as a reaction rate constant or an equilibrium constant.

For a potential QSRR model of Methyl (2-nitropyridin-3-yl)carbamate and its analogues, a variety of descriptors would be relevant. These can be broadly classified into electronic, steric, and lipophilic (hydrophobic) parameters. The reactivity of this molecule is influenced by the interplay of the electron-withdrawing nitro group, the carbamate moiety, and the aromatic pyridine ring.

Electronic Descriptors:

The electronic nature of the substituents on the pyridine ring is a critical determinant of reactivity. The nitro group (-NO2) is strongly electron-withdrawing, which significantly influences the electron density distribution across the aromatic system. Descriptors that quantify these electronic effects include:

Hammett constants (σ): These are used to quantify the electron-donating or electron-withdrawing ability of substituents on an aromatic ring.

Energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO): These quantum chemical descriptors are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. A lower E_LUMO value for a nitroaromatic compound often correlates with its electrophilicity. mdpi.com

Atomic Charges: The partial charges on specific atoms, such as the carbon atoms of the pyridine ring or the nitrogen of the nitro group, can provide insights into sites susceptible to nucleophilic or electrophilic attack.

In studies of nitroaromatic compounds, E_LUMO and the partial charge on the nitro group (Q_NO2) have been shown to be significant predictors of toxicity, which is a function of their reactivity. mdpi.com

Steric Descriptors:

The size and shape of the molecule and its functional groups can influence its ability to interact with other reactants or a catalyst's active site. Relevant steric descriptors include:

Taft steric parameters (Es): These quantify the steric bulk of substituents.

Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its polarizability.

Verloop Steric Parameters: These provide a more detailed description of the shape of a substituent.

Lipophilicity Descriptors:

Lipophilicity, or the affinity of a molecule for a nonpolar environment, is a crucial factor in many reactions, especially in biological systems or biphasic reaction media. The most common descriptor for lipophilicity is:

Log P (Partition Coefficient): This is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water).

The table below illustrates the types of descriptors that would be considered in a hypothetical QSRR study of a series of substituted nitropyridine carbamates.

| Descriptor Type | Specific Descriptor | Information Provided | Relevance to Methyl (2-nitropyridin-3-yl)carbamate |

| Electronic | Hammett Constant (σ) | Quantifies electron-withdrawing/donating effects of substituents. | Would capture the influence of the nitro group and any other substituents on the pyridine ring's reactivity. |

| E_LUMO | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack; the nitro group significantly lowers this value. mdpi.com | |

| Atomic Partial Charges | Calculated charge on individual atoms. | Identifies potential sites for reaction; the carbon attached to the nitro group would be highly electrophilic. | |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. | Describes the size of the molecule, which can affect its interaction with other species. |

| Lipophilic | Log P | Measures the hydrophobicity of the molecule. | Important for predicting reactivity in different solvent systems and biological environments. |

A hypothetical QSRR study on a series of compounds related to Methyl (2-nitropyridin-3-yl)carbamate would involve synthesizing a library of analogues with varying substituents on the pyridine ring. The reactivity of these compounds in a specific reaction would be measured experimentally. Then, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical model correlating the experimental reactivity with the calculated molecular descriptors. nih.gov

For instance, a general QSRR model could take the form:

Reactivity = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Lipophilic Descriptor)

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives, guiding further research.

While a specific QSRR model for Methyl (2-nitropyridin-3-yl)carbamate is not available, the principles of QSRR and the data from related compound classes provide a clear framework for how such a model could be developed and the key structural features that would be of importance.

Applications of Methyl 2 Nitropyridin 3 Yl Carbamate As a Synthetic Intermediate and Building Block

Precursor in the Rational Design and Synthesis of Complex Heterocyclic Scaffolds

Methyl (2-nitropyridin-3-yl)carbamate serves as a key starting material in the multi-step synthesis of intricate heterocyclic systems. A crucial transformation is the reduction of the nitro group to an amine, yielding a 2,3-diaminopyridine (B105623) derivative. This intermediate is primed for a variety of cyclization reactions to form fused heterocyclic scaffolds.

For instance, 2,3-diaminopyridine is a well-established precursor for the synthesis of pyrido[2,3-b]pyrazines , a class of compounds with significant biological activity. researchgate.netnih.gov The synthesis typically involves the condensation of the diamine with a 1,2-dicarbonyl compound. rsc.org The resulting pyrido[2,3-b]pyrazine (B189457) core is found in molecules with applications in materials science and as potential therapeutic agents. pharmablock.comrsc.org

Similarly, the 2,3-diaminopyridine derivative obtained from Methyl (2-nitropyridin-3-yl)carbamate can be utilized in the synthesis of pyridotriazines . The reaction of a 2,3-diaminopyridine with appropriate reagents can lead to the formation of this fused heterocyclic system.

The versatility of the 2,3-diaminopyridine intermediate, readily accessible from Methyl (2-nitropyridin-3-yl)carbamate, makes it a cornerstone in the rational design of a wide array of complex heterocyclic molecules with diverse properties and applications. orgsyn.orgchemicalbook.comgoogle.comgoogle.com

Strategic Role in the Construction of Diverse Nitrogen-Containing Polycyclic Systems

The inherent reactivity of Methyl (2-nitropyridin-3-yl)carbamate can be harnessed to construct not only fused bicyclic systems but also more complex polycyclic aromatic hydrocarbons containing nitrogen. researchgate.netosi.lv The presence of both a nitro group and a carbamate (B1207046) on the pyridine (B92270) ring allows for sequential or one-pot reactions to build additional rings.

One potential strategy involves the intramolecular cyclization of derivatives of Methyl (2-nitropyridin-3-yl)carbamate. For example, after appropriate modification of the carbamate side chain to introduce a nucleophilic center, an intramolecular reaction with the activated pyridine ring can lead to the formation of a new ring. Intramolecular cyclizations of 2-nitropyridine (B88261) derivatives are a known method for the synthesis of fused systems. nih.govrsc.orgresearchgate.net

Furthermore, the carbamate group itself can participate in cyclization reactions. Depending on the reaction conditions and the nature of other substituents, the carbamate can act as a leaving group or be incorporated into the newly formed ring system. iupac.orgnih.gov This dual reactivity enhances the strategic value of Methyl (2-nitropyridin-3-yl)carbamate in the synthesis of polycyclic structures.

The following table outlines potential polycyclic systems that could be accessed from this versatile building block:

| Target Polycyclic System | Synthetic Strategy | Key Transformation |

| Thieno[2,3-b]pyridines | Reduction of nitro group, followed by reaction with a sulfur-containing reagent and subsequent cyclization. | Formation of a thiophene (B33073) ring fused to the pyridine core. |

| Furo[2,3-b]pyridines | Modification of the carbamate and subsequent intramolecular cyclization involving an oxygen nucleophile. | Formation of a furan (B31954) ring fused to the pyridine core. ias.ac.in |

| Pyrrolo[2,3-b]pyridines | Reduction of the nitro group and reaction with a suitable carbonyl compound to form a pyrrole (B145914) ring. | Paal-Knorr pyrrole synthesis on the diaminopyridine intermediate. |

Versatility as a Building Block for Advanced Organic Molecules

The utility of Methyl (2-nitropyridin-3-yl)carbamate extends beyond the synthesis of fused systems. It serves as a versatile building block for the introduction of the 2-nitropyridin-3-amino moiety into larger, more complex organic molecules. The carbamate group can be readily hydrolyzed or modified, providing a protected amine that can be deprotected at a later stage of a synthetic sequence. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govacs.org

The nitro group, being a strong electron-withdrawing group, facilitates nucleophilic aromatic substitution reactions on the pyridine ring, allowing for the introduction of a wide range of substituents. This functionalization can be performed before or after transformations involving the carbamate group, offering a high degree of synthetic flexibility.

The combination of these features makes Methyl (2-nitropyridin-3-yl)carbamate a valuable component in the toolbox of synthetic organic chemists for the construction of advanced organic molecules with tailored properties.

Utility in Medicinal Chemistry Design and Lead Compound Synthesis

Bicyclic pyridine structures are considered privileged scaffolds in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. pharmablock.comnih.govresearchgate.netnih.govbldpharm.com Methyl (2-nitropyridin-3-yl)carbamate is a key precursor for the synthesis of such bicyclic pyridines, making it a highly relevant starting material in drug discovery programs. nih.gov

The ability to generate diverse heterocyclic and polycyclic systems from this single building block allows for the rapid creation of compound libraries for high-throughput screening. The subsequent functionalization of these scaffolds enables the fine-tuning of their pharmacological properties in the process of lead optimization. nih.gov

The following table summarizes the potential applications of derivatives of Methyl (2-nitropyridin-3-yl)carbamate in medicinal chemistry:

| Therapeutic Area | Target Scaffold | Rationale |

| Oncology | Pyrido[2,3-b]pyrazines | These scaffolds are known to exhibit anti-proliferative activity. researchgate.net |

| Central Nervous System Disorders | Imidazo[1,2-a]pyridines | These are privileged structures for CNS targets. nih.gov |

| Infectious Diseases | Thieno[2,3-b]pyridines | Fused heterocycles often exhibit antimicrobial properties. osi.lv |

The strategic use of Methyl (2-nitropyridin-3-yl)carbamate in the initial stages of drug discovery can significantly accelerate the identification and optimization of novel lead compounds with therapeutic potential.

Future Directions and Emerging Research Avenues for Methyl 2 Nitropyridin 3 Yl Carbamate Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The advancement of research into Methyl (2-nitropyridin-3-yl)carbamate and its derivatives is contingent upon the availability of robust and efficient synthetic protocols. Current synthetic strategies often face challenges common to the synthesis of polysubstituted pyridines, such as low yields, the formation of by-products, and harsh reaction conditions. chempanda.com Future efforts will likely focus on developing greener, more economical, and higher-yielding methodologies.

Key areas for development include:

Three-Component Ring Transformations (TCRT): Inspired by work on other nitropyridines, TCRT presents a powerful strategy for constructing the core ring system in a single step from simple precursors. researchgate.net Research could explore the reaction of a suitable dinitropyridone, serving as a synthetic equivalent of nitromalonaldehyde, with a ketone and an ammonia (B1221849) source, potentially tolerating the carbamate (B1207046) functionality during the reaction. researchgate.net

Environmentally Benign Processes: A significant goal is the development of "3E" (Ecologic, Economical, and Environmentally-friendly) synthesis methods. This involves minimizing waste by avoiding multi-step procedures that require extensive purification, such as chromatography column separation. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Three-Component Ring Transformation (TCRT) | "Scrap and build" approach using a substrate like dinitropyridone with a ketone and nitrogen source to form the nitropyridine ring. | High atom economy, rapid construction of complex structures, potential for functional group tolerance. | TCRT can produce nitropyridines not easily made by other methods and can tolerate functionalities like carbamates. researchgate.net |

| "3E" Synthesis | Focuses on ecological, economical, and environmentally friendly processes by, for example, eliminating chromatographic purification. | Reduced solvent waste, lower cost, less energy consumption, suitable for industrial scale-up. | Innovation in process chemistry can lead to direct crystallization of the product, avoiding material- and energy-intensive purification steps. nih.gov |

| Optimized Nucleophilic Aromatic Substitution (SNAr) | Refining multi-step sequences from simple starting materials (e.g., chloronitropyridines) through systematic screening of conditions. | High yields, suitability for industrial production, use of readily available precursors. | Rapid, high-yield routes to related nitropyridine ureas have been established via multi-step nucleophilic reactions. nih.gov |

Exploration of Underutilized Reaction Pathways and Regioselective Transformations

The unique electronic profile of Methyl (2-nitropyridin-3-yl)carbamate—characterized by the potent electron-withdrawing nitro group—makes it an ideal candidate for exploring a variety of chemical transformations. The relative positions of the nitro and carbamate groups can be exploited to achieve high regioselectivity.

Future research should investigate:

Nucleophilic-Type Ring Transformations: While challenging, using the compound as a substrate in ring transformation reactions could lead to novel heterocyclic systems. The high electron deficiency of the nitropyridine ring makes it susceptible to such transformations. researchgate.net

Michael Additions: The activated pyridine (B92270) ring could participate in Michael addition reactions, a pathway that has been explored for other nitro-aromatic systems like nitrostyrenes. energetic-materials.org.cn Investigating the addition of various nucleophiles could yield a diverse library of functionalized adducts.

Sigmatropic Rearrangements: The mechanism for nitrating pyridines can involve a researchgate.nettandfonline.com sigmatropic shift of the nitro group from the nitrogen to the 3-position. researchgate.net Exploring whether the substituents on Methyl (2-nitropyridin-3-yl)carbamate could facilitate or participate in similar rearrangements under thermal or photochemical conditions is a promising, albeit speculative, avenue.

Regioselective Functionalization: The nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), primarily at the C4 and C6 positions. Future work should focus on leveraging this activation for controlled, regioselective introduction of new functional groups, while considering the steric and electronic influence of the adjacent carbamate.

Integration with Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation

Modernizing the synthesis and study of Methyl (2-nitropyridin-3-yl)carbamate requires adopting cutting-edge laboratory technologies. Integrating automated and high-throughput methods can dramatically accelerate the pace of discovery and optimization.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, especially for reactions involving potentially energetic nitropyridines. Flow chemistry enhances heat transfer, improves safety by minimizing the volume of reactive intermediates at any given time, and allows for seamless scalability. This technology would be ideal for optimizing nitration, substitution, or reduction reactions.

Automated Synthesis Platforms: Automated synthesizers, particularly those developed for peptide and oligonucleotide synthesis, provide a blueprint for the rapid, sequential construction of derivatives. An automated platform could be developed to modify the Methyl (2-nitropyridin-3-yl)carbamate core, enabling the rapid creation of compound libraries for screening.

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of hundreds of experiments, making it a powerful tool for reaction optimization. By using microtiter plates, researchers can rapidly screen vast arrays of catalysts, ligands, solvents, and bases to identify optimal conditions for, say, a cross-coupling reaction at a specific position on the pyridine ring.

| Parameter | Traditional Batch Chemistry | Flow Chemistry & HTE |

|---|---|---|

| Scale | Milligram to kilogram; scaling up can be non-trivial and hazardous. | Microscale (HTE) to multi-kilogram (Flow); scaling up is often safer and more predictable. |

| Safety | Higher risk with exothermic or unstable compounds due to poor heat transfer and large volumes. | Inherently safer due to small reaction volumes, superior heat and mass transfer. |

| Optimization Speed | Slow, sequential, and labor-intensive. | Rapid screening of thousands of conditions in days using HTE. |

| Data Generation | One data point at a time. | Massive datasets generated quickly, enabling data-driven and statistical analysis. |

Potential Applications in Advanced Materials Science and Polymer Chemistry

While nitropyridines are primarily investigated for their biological activity, their intrinsic electronic properties suggest significant potential in materials science. tandfonline.com The combination of an electron-donating carbamate group (via its nitrogen lone pair) and a powerful electron-withdrawing nitro group on a conjugated pyridine scaffold creates a classic "push-pull" system.

Emerging research avenues include:

Nonlinear Optical (NLO) Materials: Molecules with strong push-pull character often exhibit large hyperpolarizabilities, a key property for NLO materials used in telecommunications and optical computing. The charge-transfer characteristics of Methyl (2-nitropyridin-3-yl)carbamate make it a candidate for such applications. chempanda.com

Novel Polymers: The carbamate and nitro functionalities serve as reactive handles for polymerization. The carbamate could be incorporated into polyurethane-type backbones, or the entire molecule could be attached as a pendant group to a polymer chain. The nitro group could also be reduced to an amine to provide an additional site for polymerization, leading to advanced polymers with tailored thermal, electronic, or photoresponsive properties.

Dyes and Sensors: The conjugated system and charge-transfer nature of the molecule suggest potential use as a scaffold for developing specialized dyes. Furthermore, its ability to participate in coordination via the pyridine nitrogen and carbonyl oxygen could be exploited in the design of chemosensors for metal ions. chempanda.com

Implementation of Advanced Spectroscopic Probes and In-Situ Characterization Techniques

A deep understanding of the structure and reactivity of Methyl (2-nitropyridin-3-yl)carbamate requires the application of sophisticated analytical techniques beyond routine characterization.

Combined Spectroscopic and Computational Analysis: Future studies should integrate experimental spectroscopy (IR, Raman, UV-Vis) with theoretical calculations (DFT). This combined approach allows for the precise assignment of vibrational modes and electronic transitions, providing deep insight into the molecule's ground and excited state properties, as has been done for other nitropyridine derivatives.

In-Situ Reaction Monitoring: Techniques like ReactIR (FTIR) or in-situ Raman spectroscopy are invaluable for tracking the real-time progress of a reaction. They can help identify transient intermediates, determine reaction kinetics, and elucidate complex reaction mechanisms without the need for quenching and sampling. This would be particularly useful for studying nucleophilic substitution or reduction reactions on the nitropyridine ring.

Advanced Structural Analysis: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. Obtaining a crystal structure of Methyl (2-nitropyridin-3-yl)carbamate would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for validating computational models and understanding its solid-state behavior.

Deeper Mechanistic Understanding via Integrated Experimental and Advanced Computational Methods

A predictive understanding of reactivity relies on detailed mechanistic knowledge. The synergy between advanced computational chemistry and carefully designed experiments is the most powerful approach to achieving this.

Computational Modeling of Reaction Pathways: Quantum mechanical methods like Density Functional Theory (DFT) can be employed to model entire reaction pathways. tandfonline.com For Methyl (2-nitropyridin-3-yl)carbamate, this would involve calculating the activation energies for SNAr at different positions, identifying the transition states, and quantifying the stabilizing effect of the nitro group on reaction intermediates like the Meisenheimer complex.

Natural Bond Orbital (NBO) Analysis: NBO analysis, a computational technique, can provide an intuitive picture of electron distribution, charge transfer, and orbital interactions within the molecule. This can help explain the regioselectivity of reactions and the influence of the carbamate and nitro groups on the pyridine ring's reactivity.

Integrated Kinetic Studies: Experimental kinetic studies, when paired with computational modeling, provide a powerful validation loop. For instance, experimentally measuring the reaction rates of nucleophilic substitution and comparing them with the computationally predicted energy barriers can confirm or refine the proposed mechanism. This integrated approach has been successfully used to elucidate mechanisms for other nitro-containing compounds. energetic-materials.org.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.